L-Glutamine-amide-15N is a stable isotope-labeled derivative of L-glutamine, an amino acid critical for various biological processes. Specifically, it is characterized by the presence of a nitrogen isotope, , which enhances its utility in metabolic studies and tracer experiments. The chemical formula for L-Glutamine-amide-15N is , and its CAS number is 59681-32-2. This compound plays a significant role in nitrogen metabolism and is essential for protein synthesis, cellular proliferation, and the maintenance of acid-base balance in tissues .
L-Glutamine-amide-15N itself doesn't have a unique mechanism of action compared to L-Glutamine. Its primary role lies in serving as a tracer molecule. Once incorporated into cells, L-Glutamine-amide-15N participates in the same metabolic pathways as regular L-Glutamine. However, the presence of the nitrogen-15 isotope allows researchers to track its movement and transformation within the cell using appropriate analytical methods [].
These techniques offer valuable insights into various aspects of L-glutamine metabolism, including:
L-Glutamine-amide-15N exhibits significant biological activity, particularly in supporting cellular functions. It serves as a nitrogen donor in nucleotide and amino acid synthesis, playing a crucial role in cellular metabolism, especially in rapidly dividing cells such as lymphocytes and enterocytes. Additionally, it helps maintain intestinal barrier function and modulates the immune response .
The synthesis of L-Glutamine-amide-15N can be achieved through various chemical methods. One common approach involves the reaction of L-glutamine with ammonium chloride in the presence of a dehydrating agent to incorporate the isotope into the amide group.
L-Glutamine-amide-15N has several applications in both research and clinical settings:
Interaction studies involving L-Glutamine-amide-15N focus on its role in metabolic pathways and its interactions with other biomolecules. For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism and can modulate signaling pathways related to cellular stress responses.
Several compounds share structural or functional similarities with L-Glutamine-amide-15N. These include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
L-Alanine | C3H7NO2 | Simpler structure; involved in protein synthesis |
L-Asparagine | C4H8N2O3 | Similar nitrogenous compound; plays roles in metabolism |
L-Glutamic Acid | C5H9NO4 | Direct product of glutamine hydrolysis; neurotransmitter role |
L-Glutamine-amide-15N's isotopic labeling with allows for precise tracking in metabolic studies, distinguishing it from other similar compounds that lack this feature. This property makes it particularly valuable for research into nitrogen metabolism and cellular dynamics.
The synthesis of L-Glutamine-amide-15N requires careful selection of starting materials to ensure efficient nitrogen-15 incorporation while maintaining high yields and optical purity [1]. L-Glutamic acid serves as the most economical and scalable starting material, offering excellent conversion rates of 75-85% when combined with nitrogen-15 labeled ammonium chloride [2]. The enzymatic route utilizing α-ketoglutarate in conjunction with glutamine synthetase and nitrogen-15 labeled ammonium chloride provides yields of 70-80%, representing a cost-effective approach for moderate-scale synthesis [15].
Protected glutamic acid derivatives offer superior yields but at increased cost. Boc-L-Glutamic acid and Fmoc-L-Glutamic acid achieve yields of 85-95% when reacted with nitrogen-15 labeled ammonia solutions, though the high cost of protected starting materials limits their use to specialized applications [10]. L-Glutamic acid γ-benzyl ester provides an intermediate option, yielding 80-90% with nitrogen-15 gas, offering good scalability for medium-scale production [14].
The selection of nitrogen-15 source significantly impacts both yield and cost-effectiveness [3]. Nitrogen-15 labeled ammonium chloride represents the most economical option for large-scale synthesis, while nitrogen-15 labeled ammonia gas or solutions provide higher incorporation efficiency but at increased expense [12]. N-Acetyl-L-glutamic acid requires additional deacetylation steps, reducing overall yields to 65-75% while increasing process complexity [28].
Table 1: Starting Material Options for L-Glutamine-amide-15N Synthesis
Starting Material | Nitrogen-15 Source | Typical Yield (%) | Cost Factor | Scalability |
---|---|---|---|---|
L-Glutamic acid | 15NH4Cl | 75-85 | Low | Excellent |
α-Ketoglutarate | 15NH4Cl + glutamine synthetase | 70-80 | Medium | Good |
N-Acetyl-L-glutamic acid | 15NH4Cl + deacetylation | 65-75 | High | Fair |
L-Glutamic acid γ-benzyl ester | 15NH3 gas | 80-90 | Medium | Good |
Boc-L-Glutamic acid | 15NH3 solution | 85-95 | High | Fair |
Fmoc-L-Glutamic acid | 15NH3 solution | 85-95 | Very High | Poor |
Protection group strategies are essential for selective amide formation while preventing unwanted side reactions during L-Glutamine-amide-15N synthesis [14]. Boc (tert-Butoxycarbonyl) protection of the alpha-amino group provides excellent stability and can be removed under mild acidic conditions using trifluoroacetic acid in dichloromethane [10]. This approach offers high stability during coupling reactions while maintaining cost-effectiveness for large-scale synthesis [22].
Cbz (Carbobenzoxy) protection offers alternative deprotection conditions through hydrogenolysis or acidic treatment with hydrogen bromide in acetic acid [14]. The medium stability of Cbz groups makes them suitable for multi-step syntheses where moderate protection is required [10]. Fmoc (9-Fluorenylmethoxycarbonyl) protection provides base-labile protection that can be removed with piperidine in dimethylformamide, though the high cost limits its use to specialized applications [22].
Amide protection strategies prevent cyclization to pyroglutamate during synthesis [4]. Acetyl protection of the gamma-amide group can be removed under mild basic conditions using ammonia in methanol [10]. Trifluoroacetyl protection offers increased stability but requires stronger basic conditions for removal using potassium carbonate in water [14]. Benzyl protection of the carboxyl group prevents esterification reactions and can be removed through hydrogenolysis [22].
Table 2: Protection Group Strategies for Glutamine Synthesis
Protecting Group | Application | Deprotection Conditions | Stability | Cost |
---|---|---|---|---|
Boc (tert-Butoxycarbonyl) | Alpha-amino protection | TFA/DCM (1:1) | High | Low |
Cbz (Carbobenzoxy) | Alpha-amino protection | H2/Pd-C or HBr/AcOH | Medium | Medium |
Fmoc (9-Fluorenylmethoxycarbonyl) | Alpha-amino protection | Piperidine/DMF (20%) | Medium | High |
Acetyl | Amide protection | NH3/MeOH | High | Low |
Trifluoroacetyl | Amide protection | K2CO3/H2O | Medium | Medium |
Benzyl | Carboxyl protection | H2/Pd-C | High | Low |
Yield optimization for L-Glutamine-amide-15N synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time [3]. Temperature control between 20-37°C maximizes enzyme activity while preventing thermal degradation of the nitrogen-15 labeled product [15]. pH maintenance between 7.0-8.5 ensures optimal enzyme function during enzymatic synthesis routes while preventing unwanted side reactions [5].
Coupling agent selection significantly impacts yield and product quality [28]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride combined with N-hydroxysuccinimide provides efficient amide bond formation with yields exceeding 85% [14]. Alternative coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate offer faster reaction times but at increased cost [22].
Solvent optimization enhances both yield and selectivity [12]. Dimethylformamide provides excellent solubility for protected intermediates while maintaining reaction efficiency [10]. Aqueous buffer systems are preferred for enzymatic routes, with tris-hydroxymethyl-aminomethane buffer at pH 8.0 providing optimal conditions [15]. Reaction time optimization typically requires 2-6 hours for chemical coupling reactions and 12-24 hours for enzymatic synthesis [5].
Combined carbon-13 and nitrogen-15 labeling of L-Glutamine provides enhanced nuclear magnetic resonance spectroscopy capabilities for structural and metabolic studies [4]. The incorporation of carbon-13 at positions C1 and C5 combined with nitrogen-15 at the amide position enables detailed structural characterization through multi-dimensional nuclear magnetic resonance experiments [11]. This dual labeling approach increases synthesis complexity but provides significantly enhanced analytical capabilities [25].
The synthetic strategy utilizes carbon-13 labeled glutamic acid precursors combined with nitrogen-15 labeled ammonium sources [4]. Starting from uniformly carbon-13 labeled glutamic acid and nitrogen-15 labeled ammonium chloride, yields of 70-80% can be achieved through optimized coupling conditions [11]. Alternative approaches using selectively carbon-13 labeled precursors at the C1 or C5 positions provide more cost-effective options for specific applications [25].
Enzymatic synthesis routes offer advantages for combined isotope incorporation [15]. Glutamine synthetase efficiently incorporates both carbon-13 and nitrogen-15 labels when provided with appropriately labeled substrates [5]. The enzyme exhibits high specificity for the natural L-form, ensuring maintenance of optical purity during synthesis [6]. Reaction optimization requires careful control of cofactor concentrations, particularly adenosine triphosphate and magnesium ions [15].
Deuteration combined with nitrogen-15 enrichment provides enhanced relaxation properties for nuclear magnetic resonance studies [4]. Deuterium incorporation at the alpha and beta positions adjacent to the carbon-5 amide group reduces dipolar relaxation, extending T1 relaxation times by approximately 18% [11]. This enhancement significantly improves signal persistence and spectral resolution in hyperpolarized magnetic resonance experiments [4].
The synthetic approach utilizes deuterated solvents and reagents to achieve selective deuterium incorporation [21]. Reactions conducted in deuterium oxide enable exchange of labile protons, while deuterated coupling reagents introduce deuterium at specific positions [12]. Pre-exchange of alpha-keto acid precursors in basic deuterium oxide solutions facilitates beta-position deuteration before amide formation [12].
Combined deuteration and nitrogen-15 labeling requires specialized reaction conditions [21]. Temperature control below 25°C prevents deuterium scrambling while maintaining reaction efficiency [4]. Anhydrous conditions are essential to prevent deuterium-protium exchange, requiring careful exclusion of moisture throughout the synthesis [11]. The resulting deuterated nitrogen-15 labeled products show enhanced stability for long-term storage [21].
Triple isotope labeling incorporating carbon-13, deuterium, and nitrogen-15 represents the most advanced labeling strategy for L-Glutamine research applications [4]. This approach combines the benefits of enhanced nuclear magnetic resonance sensitivity from carbon-13 labeling, improved relaxation properties from deuteration, and reduced quadrupolar relaxation from nitrogen-15 incorporation [11]. The resulting products enable sophisticated hyperpolarized magnetic resonance studies with significantly enhanced signal-to-noise ratios [4].
The synthetic methodology requires sequential incorporation of all three isotopes [11]. Initial synthesis begins with carbon-13 labeled glutamic acid precursors, followed by deuteration through controlled hydrogen-deuterium exchange reactions [21]. Final nitrogen-15 incorporation utilizes specialized coupling conditions to ensure complete isotope retention [4]. Overall yields typically range from 50-65% due to the complexity of multiple isotope incorporation steps [11].
Quality control for triple-labeled products requires sophisticated analytical techniques [18]. Mass spectrometry analysis confirms the presence of all three isotopes and quantifies incorporation efficiency [3]. Nuclear magnetic resonance spectroscopy verifies structural integrity and isotope positioning [25]. Isotope dilution mass spectrometry provides precise quantification of isotopic enrichment levels [18].
Table 3: Multi-Isotope Labeling Strategies
Isotope Combination | Labeling Pattern | Synthesis Complexity | Cost (EUR/g) | Applications |
---|---|---|---|---|
15N only | Amide-15N | Low | 750-900 | Basic NMR studies |
13C + 15N | C1,C5-13C + amide-15N | Medium | 1200-1500 | Structure determination |
2H + 15N | α,β-2H + amide-15N | Medium | 1000-1300 | Relaxation studies |
13C + 2H + 15N | C1-13C + α,β-2H + amide-15N | High | 1800-2200 | Advanced NMR |
13C5 + 15N2 | Uniformly 13C + both 15N | High | 2500-3000 | Metabolic tracing |
13C5 + 2H8 + 15N2 | Fully deuterated + 13C + 15N | Very High | 4000-5000 | Specialized research |
Site-specific isotope labeling requires precise control over reaction selectivity to achieve labeling at desired positions while avoiding scrambling [26]. The amide nitrogen position in L-Glutamine represents the primary target for nitrogen-15 incorporation, requiring protection of the alpha-amino group to prevent labeling at multiple sites [2]. Enzymatic approaches using glutamine synthetase provide inherent selectivity for amide nitrogen labeling [15].
Metabolic scrambling presents a significant challenge in biological systems where multiple nitrogen-containing compounds can exchange isotope labels [6]. Selective nitrogen-15 labeling of the amide group must account for potential nitrogen transfer to other amino acids such as asparagine, alanine, and glutamate [15]. Optimization of growth conditions and substrate concentrations minimizes unwanted isotope distribution [26].
Site-specific carbon-13 labeling requires careful precursor selection [25]. Labeling at the C5 position adjacent to the amide group provides optimal nuclear magnetic resonance properties while minimizing metabolic scrambling [4]. Alternative labeling patterns, such as C1 carbonyl labeling, offer different analytical advantages but may be more susceptible to metabolic exchange [11]. Protection group strategies can direct labeling to specific positions during chemical synthesis [22].
Large-scale synthesis of L-Glutamine-amide-15N requires adaptation of laboratory procedures to industrial-scale equipment while maintaining product quality and isotope enrichment [15]. Batch reactor systems with volumes ranging from 100-1000 liters enable production of kilogram quantities suitable for extensive research programs [17]. Continuous flow systems offer advantages for consistent product quality but require more sophisticated process control [29].
Enzymatic synthesis routes provide excellent scalability for large-scale production [15]. Glutamine synthetase can be immobilized on solid supports to enable continuous operation and enzyme reuse [5]. Bioreactor systems with controlled temperature, pH, and dissolved oxygen enable optimal enzyme performance at industrial scale [15]. Cell-free protein synthesis systems offer alternative approaches for kilogram-scale production with reduced complexity [21].
Process optimization for large-scale synthesis focuses on minimizing isotope dilution and maximizing atom economy [16]. Recycling of nitrogen-15 containing byproducts reduces overall isotope consumption and improves cost-effectiveness [29]. Solvent recovery systems enable reuse of expensive deuterated solvents in multi-isotope labeling processes [15]. Automated process control ensures consistent quality across multiple production batches [17].
Cost reduction strategies focus on minimizing the consumption of expensive isotope-labeled precursors while maintaining high product quality [16]. Optimization of stoichiometric ratios ensures complete utilization of nitrogen-15 sources, with typical ratios of 1.1:1.0 relative to the glutamic acid precursor [15]. Recovery and recycling of unreacted nitrogen-15 labeled ammonia reduces overall isotope consumption by 15-25% [29].
Alternative nitrogen-15 sources provide cost savings for specific applications [23]. Nitrogen-15 labeled urea can be hydrolyzed to generate ammonia for glutamine synthesis at reduced cost compared to direct ammonia sources [16]. Biological production of nitrogen-15 labeled glutamine using engineered microorganisms offers potential for significant cost reduction, though yields remain lower than chemical synthesis [15].
Process intensification techniques reduce overall production costs [29]. Microreactor technology enables precise control of reaction conditions while reducing reagent consumption [32]. Membrane separation techniques provide efficient product purification with reduced solvent usage [24]. Integration of synthesis and purification steps minimizes product handling and reduces losses [16].
Ion exchange chromatography represents the primary purification method for L-Glutamine-amide-15N, providing excellent resolution of amino acid impurities while maintaining complete isotope retention [17]. Cation exchange resins such as sulfonated polystyrene-divinylbenzene effectively separate glutamine from basic impurities, with typical loading capacities of 50-100 milligrams per milliliter of resin [24]. Gradient elution using hydrochloric acid solutions from 0.1 to 2.0 M provides optimal separation efficiency [13].
Reverse phase high-performance liquid chromatography offers superior resolution for complex mixtures and enables precise quantification of product purity [19]. C18 bonded silica columns with gradient elution using water-acetonitrile mobile phases achieve baseline separation of L-Glutamine from related amino acids [24]. Detection using ninhydrin post-column derivatization or mass spectrometry provides sensitive quantification with detection limits below 1 microgram per milliliter [3].
Size exclusion chromatography provides effective separation of L-Glutamine from higher molecular weight impurities such as unreacted protected intermediates [17]. Bio-Gel P-2 or Sephadex G-10 resins with water elution achieve good separation with minimal sample dilution [24]. Preparative scale columns enable purification of gram quantities while maintaining high recovery rates of 80-90% [13].
Table 4: Purification Methods for L-Glutamine-amide-15N
Method | Resolution | Yield (%) | Cost | Scalability | Isotope Retention |
---|---|---|---|---|---|
Ion Exchange Chromatography | High | 85-95 | Low | Excellent | 100% |
Reverse Phase HPLC | Very High | 90-98 | Medium | Good | 100% |
Size Exclusion Chromatography | Medium | 80-90 | Low | Good | 100% |
Crystallization | Medium | 70-85 | Very Low | Excellent | 100% |
Electrophoresis | High | 75-85 | Medium | Poor | 100% |
Amino Acid Analyzer | Very High | 95-99 | High | Poor | 100% |
Mass spectrometry provides the definitive method for quantifying nitrogen-15 enrichment in L-Glutamine products [3]. Electrospray ionization mass spectrometry enables direct analysis of underivatized amino acids with high sensitivity and precision [13]. The molecular ion peak intensity ratio between the nitrogen-15 labeled product (mass 147) and the unlabeled compound (mass 146) provides accurate enrichment quantification [18].
Gas chromatography-mass spectrometry requires derivatization but offers enhanced sensitivity for isotope ratio analysis [13]. N-trifluoroacetyl-dibutyl ester derivatives enable precise measurement of nitrogen-15 enrichment with precision better than 0.1% [3]. Ion trap mass spectrometry systems provide additional structural confirmation through fragmentation pattern analysis [24].
Nuclear magnetic resonance spectroscopy offers complementary verification of isotope incorporation and structural integrity [25]. Nitrogen-15 nuclear magnetic resonance spectroscopy directly observes the labeled amide nitrogen with chemical shifts characteristic of the glutamine structure [26]. Proton-nitrogen-15 heteronuclear single quantum coherence experiments confirm the connectivity between the amide protons and nitrogen-15 nucleus [4].